Pentanoic acid, 3-methyl-2-oxo-, (3S)-
Overview
Description
- Structurally, it is a calcium salt of a complex formed between L-isoleucine (a branched-chain amino acid) and ketoglutarate (α-ketoglutarate) .
- This compound has applications in various fields due to its unique properties.
Alpha-Keto-isoleucine: is a compound with the chemical formula .
Preparation Methods
- The synthetic routes for alpha-Keto-isoleucine involve combining L-isoleucine with ketoglutarate in the presence of calcium ions.
- Industrial production methods may include fermentation processes or chemical synthesis.
Chemical Reactions Analysis
- Alpha-Keto-isoleucine can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions may occur at specific sites.
- Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
- Major products formed depend on reaction conditions and reactants.
Scientific Research Applications
Chemistry: Alpha-Keto-isoleucine serves as a precursor in organic synthesis.
Biology: It plays a role in cellular metabolism and protein synthesis.
Industry: It may find applications in pharmaceuticals, food additives, or other sectors.
Mechanism of Action
- Alpha-Keto-isoleucine’s effects are likely mediated through its involvement in metabolic pathways.
- It interacts with enzymes, receptors, or transporters, affecting cellular processes.
- Further studies are needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
- Alpha-Keto-isoleucine is unique due to its specific combination of L-isoleucine and ketoglutarate.
- Similar compounds include other branched-chain keto acids (e.g., α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate) .
Properties
IUPAC Name |
(3S)-3-methyl-2-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQYSWDUAOAHFM-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179505 | |
Record name | (3S)-3-Methyl-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Methyl-2-oxovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
915.5 mg/mL | |
Record name | 3-Methyl-2-oxovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24809-08-3 | |
Record name | Alpha-Keto-isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024809083 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Keto-isoleucine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15833 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (3S)-3-Methyl-2-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20179505 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-METHYL-2-OXO-PENTANOIC ACID, (3S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQL9PAO004 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Methyl-2-oxovaleric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000491 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the proposed preparation method for Alpha-Keto-isoleucine-calcium dihydrate described in the research?
A1: The research paper "" introduces a novel method for synthesizing Alpha-Keto-isoleucine-calcium dihydrate. This method utilizes a micro-negative pressure ring-opening reaction with Sec-butyl hydantoin as the starting material. The researchers claim this method offers several advantages over existing techniques, including:
Q2: What structural insights about Alpha-Keto-isoleucine are revealed through its interaction with a solute-binding protein?
A2: While the provided abstract "" does not provide specific details about the interaction, it highlights that a solute-binding protein from Anabaena variabilis ATCC 29413 can bind to (3S)-3-Methyl-2-oxopentanoic acid (Alpha-Keto-isoleucine). This suggests that Alpha-Keto-isoleucine possesses structural features complementary to the binding site of this protein. Further research on this interaction could shed light on:
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